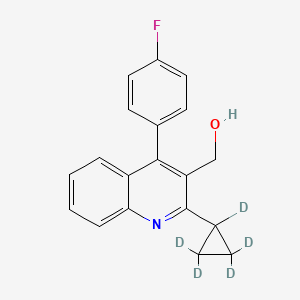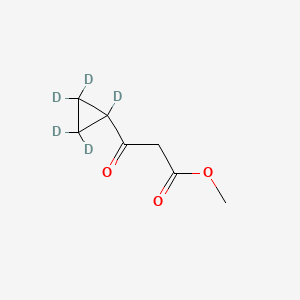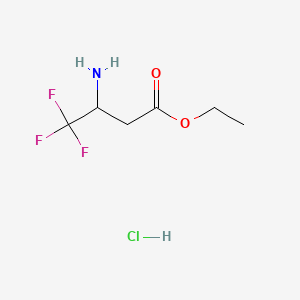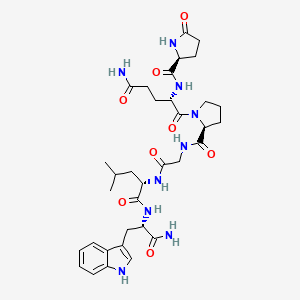
Monopropyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester or 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester, is a biochemical used for proteomics research . It has a molecular formula of C11H8D4O4 and a molecular weight of 212.24 .
Molecular Structure Analysis
The molecular structure of Monopropyl Phthalate-d4 consists of 11 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) .
Wissenschaftliche Forschungsanwendungen
Environmental Studies
Monopropyl Phthalate-d4 is utilized in environmental studies to trace and quantify the presence of phthalates in various ecosystems. It serves as a reliable standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) to measure the levels of phthalates in water, soil, and air samples. This helps in assessing the pollution levels and understanding the environmental impact of phthalates .
Food Safety
In the realm of food safety, Monopropyl Phthalate-d4 is used to monitor the migration of phthalates from packaging materials into food products. Its stable isotopic label ensures accurate quantification of phthalates in complex food matrices, contributing to the evaluation of consumer exposure and regulatory compliance .
Biomedical Research
This compound finds significant applications in biomedical research, particularly in the study of phthalate leaching from medical devices. It aids in the development of safer medical products by providing a benchmark for the amount of phthalate that can leach into pharmaceutical preparations or the human body during medical procedures .
Toxicology
Toxicologists employ Monopropyl Phthalate-d4 to understand the toxicokinetics of phthalates. It is instrumental in biomonitoring studies that evaluate human exposure to phthalates and their potential health effects, including endocrine disruption and reproductive toxicity .
Analytical Chemistry
In analytical chemistry, Monopropyl Phthalate-d4 is a pivotal standard for the development and validation of analytical methods. It ensures the precision and accuracy of phthalate measurements in various samples, facilitating research in the identification and quantification of phthalates in complex chemical analyses .
Material Science
Researchers in material science use Monopropyl Phthalate-d4 to study the properties and behaviors of phthalates in materials. It helps in understanding the effects of phthalates on the durability and flexibility of polymers, which is crucial for developing safer and more sustainable materials .
Consumer Products Safety
Monopropyl Phthalate-d4 is also important in assessing the safety of consumer products. It is used to determine the levels of phthalates in items such as toys, personal care products, and household goods, ensuring they meet safety standards and do not pose a risk to consumers, especially children .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Monopropyl Phthalate-d4 can be achieved through the esterification of Phthalic Anhydride-d4 with 1-Propanol in the presence of a catalyst.", "Starting Materials": ["Phthalic Anhydride-d4", "1-Propanol", "Catalyst"], "Reaction": [ "Add Phthalic Anhydride-d4 and 1-Propanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 150-180°C", "Stir the reaction mixture for 6-8 hours", "Cool the reaction mixture to room temperature", "Extract the Monopropyl Phthalate-d4 product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
CAS-Nummer |
1795020-91-5 |
Produktname |
Monopropyl Phthalate-d4 |
Molekularformel |
C11H12O4 |
Molekulargewicht |
212.237 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
InChI-Schlüssel |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



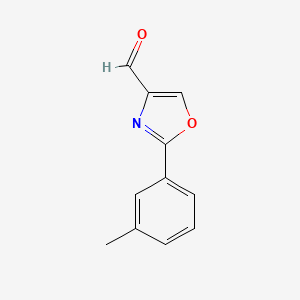
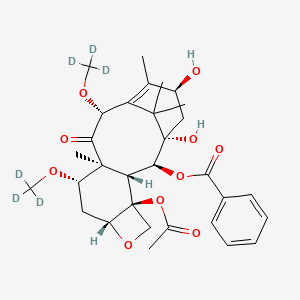
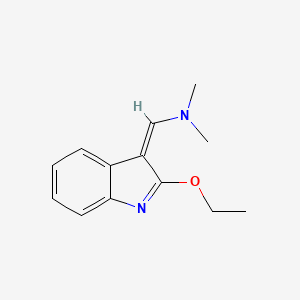
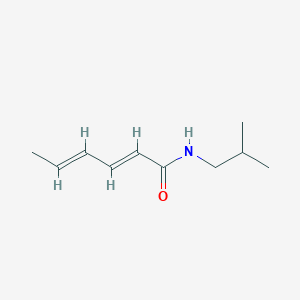
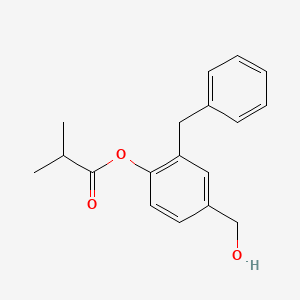
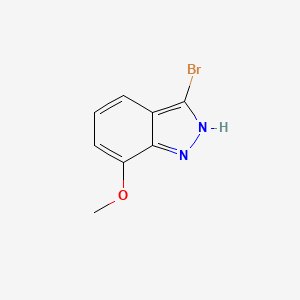
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
